3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid
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Overview
Description
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with dimethyl and oxo groups, and a phenylpropanoic acid moiety. Its molecular formula is C15H17NO3, and it has a molecular weight of 259.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves the condensation of 2,6-dimethyl-4-oxo-1,4-dihydropyridine with a suitable phenylpropanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid
- 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid
Uniqueness
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is unique due to its specific substitution pattern and the presence of both pyridine and phenylpropanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2,6-dimethyl-4-oxopyridin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-11-8-14(18)9-12(2)17(11)10-15(16(19)20)13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H,19,20) |
InChI Key |
OAAMZLOAJNVBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1CC(C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
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